molecular formula C4H4O5-2 B1238749 (2R)-2-hydroxybutanedioate

(2R)-2-hydroxybutanedioate

Cat. No. B1238749
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-UWTATZPHSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-malate(2-) is an optically active form of malate having (R)-configuration. It is a conjugate base of a (R)-malic acid. It is an enantiomer of a (S)-malate(2-).

Scientific Research Applications

Biological Production and Metabolic Engineering

(2R)-2-hydroxybutanedioate, also known as malic acid, is used as a precursor for many chemicals in various industries. Biological production of malic acid is gaining attention due to environmental concerns and fossil fuel depletion. It involves three main pathways: non-oxidative, oxidative, and glyoxylate cycle. Recent advances in metabolic engineering of strains for malic acid production have shown promising results in enhancing production efficiency (Dai et al., 2018).

Asymmetric Synthesis in Chemistry

(2R)-2-hydroxybutanedioate plays a role in asymmetric Mannich-type synthesis, which is a method to introduce various substituents in organic chemistry. This process is valuable for producing compounds with specific configurations and properties, useful in pharmaceutical and chemical industries (Fang et al., 2011).

Photocatalytic Applications

In environmental science, (2R)-2-hydroxybutanedioate is used in studies involving photocatalytic degradation. Research on TiO2-coated optical fiber reactors for the degradation of hydroxybutanedioic acid provides insights into optimizing photocatalytic processes, crucial for environmental remediation and waste treatment applications (Danion et al., 2004).

Stereocontrolled Synthesis

In the field of stereochemistry, (2R)-2-hydroxybutanedioate is involved in stereocontrolled syntheses of specific isomers, such as (2R,3S)-2-methylisocitrate. These syntheses are significant for understanding biochemical pathways and for the production of enantiomerically pure compounds (Darley et al., 2003).

Ligand-Exchange Chemistry

(2R)-2-hydroxybutanedioate is also a subject of study in ligand-exchange chemistry, particularly in characterizing ligand-exchange equilibria in metal complexes. This research is fundamental to understanding complexation reactions in biological and environmental systems (Bramley et al., 1991).

Chiral Synthesis and Enantioselective Reactions

The compound finds application in chiral synthesis, such as the stereospecific synthesis of D-isothreonine from L-threonine, demonstrating its importance in producing optically active pharmaceutical intermediates (Shimohigashi et al., 1979).

properties

Molecular Formula

C4H4O5-2

Molecular Weight

132.07 g/mol

IUPAC Name

(2R)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m1/s1

InChI Key

BJEPYKJPYRNKOW-UWTATZPHSA-L

Isomeric SMILES

C([C@H](C(=O)[O-])O)C(=O)[O-]

SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-hydroxybutanedioate
Reactant of Route 2
Reactant of Route 2
(2R)-2-hydroxybutanedioate
Reactant of Route 3
(2R)-2-hydroxybutanedioate
Reactant of Route 4
(2R)-2-hydroxybutanedioate
Reactant of Route 5
(2R)-2-hydroxybutanedioate
Reactant of Route 6
(2R)-2-hydroxybutanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.